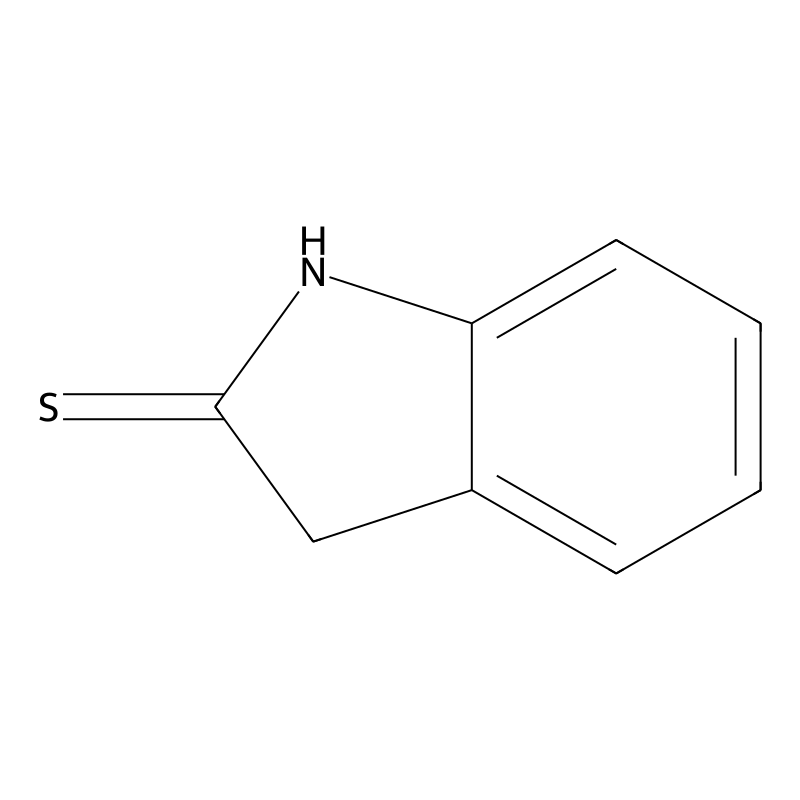Indoline-2-thione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Precursor for Novel Heterocycles: Indoline-2-thione serves as a valuable starting material for synthesizing various complex heterocyclic compounds, including thienoindoles, oxindoles, and benzothiazoles. These newly formed molecules possess diverse biological activities and are being explored for their potential in drug discovery [].
Biological Activity Exploration:
- Antibacterial and Antifungal Properties: Studies have shown that indoline-2-thione and its derivatives exhibit promising antibacterial and antifungal activities against various pathogens. This makes them potential candidates for the development of novel antibiotics and antifungals [].
- Cytoprotective and Antioxidant Effects: Research suggests that indoline-2-thione derivatives might possess cytoprotective and antioxidant properties, potentially offering protection against cell damage and oxidative stress [].
Photochemical Properties:
- Light-Activated Reactions: Indoline-2-thione exhibits unique photochemical properties, meaning it undergoes specific reactions when exposed to light. This characteristic makes it a potential candidate for studying light-induced processes in various fields, including photocatalysis and solar energy conversion [].
Other Research Areas:
Indoline-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C₈H₇NS. It belongs to the class of cyclic thioamides or thiolactams and is characterized by a five-membered ring structure that includes both nitrogen and sulfur atoms. This compound is known for its distinctive properties, including its ability to undergo various
- Toxicity: Data on the specific toxicity of Indoline-2-thione is limited. However, due to the presence of the thione group, it is recommended to handle it with care as it might possess similar irritant properties to other thione-containing compounds.
- Flammability: Information on flammability is not readily available. It is advisable to handle it with caution around open flames or heat sources.
Research indicates that indoline-2-thione exhibits biological activities that may be of interest for pharmaceutical applications. Its derivatives have shown potential antibacterial and antifungal properties, making them candidates for further investigation in drug development. The specific mechanisms of action are still under exploration, but the presence of sulfur in its structure is believed to contribute to its bioactivity .
Several methods have been developed for synthesizing indoline-2-thione:
- Conventional Methods: Traditional synthetic routes often involve the reaction of indoles with thioketones or thiocarbamates under acidic or basic conditions.
- Multicomponent Reactions: More recent approaches utilize multicomponent reactions that combine indoles, carbon disulfide, and amines or aldehydes to yield indoline-2-thione efficiently .
- Photochemical Methods: Photochemical synthesis techniques have also been explored, where light-induced reactions facilitate the formation of indoline-2-thione from suitable precursors .
Studies on the interactions of indoline-2-thione with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, indicating possible applications in catalysis and sensor technology. Additionally, interaction studies have shown that derivatives of indoline-2-thione can exhibit enhanced biological activities compared to the parent compound .
Indoline-2-thione shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Indole | Contains nitrogen | Basic structure; lacks sulfur |
| Thioindole | Contains sulfur | Similar reactivity; different ring structure |
| Benzothiazole | Contains nitrogen and sulfur | Used in medicinal chemistry; distinct aromaticity |
| Thiophene | Contains sulfur | Aromatic compound; different reactivity profile |
Indoline-2-thione's unique five-membered ring structure containing both nitrogen and sulfur sets it apart from these similar compounds, contributing to its distinctive reactivity and biological activity.
XLogP3
GHS Hazard Statements
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








